molecular formula C10H16N4O3 B2737683 2-[1-(4-Azidobutanoyl)pyrrolidin-2-yl]acetic acid CAS No. 2138054-45-0

2-[1-(4-Azidobutanoyl)pyrrolidin-2-yl]acetic acid

Cat. No.: B2737683
CAS No.: 2138054-45-0
M. Wt: 240.263
InChI Key: XGCQFQDWXUHEQE-UHFFFAOYSA-N
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Description

2-[1-(4-Azidobutanoyl)pyrrolidin-2-yl]acetic acid is a complex organic compound featuring a pyrrolidine ring, an azido group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-Azidobutanoyl)pyrrolidin-2-yl]acetic acid typically involves multiple steps, starting from readily available precursors. One common approach is the functionalization of preformed pyrrolidine rings. The azido group can be introduced via nucleophilic substitution reactions, while the acetic acid moiety can be added through carboxylation reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-Azidobutanoyl)pyrrolidin-2-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The azido group can be reduced to an amine.

    Substitution: The azido group can participate in nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to replace the azido group.

Major Products

The major products formed from these reactions include amines, nitro compounds, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-[1-(4-Azidobutanoyl)pyrrolidin-2-yl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(4-Azidobutanoyl)pyrrolidin-2-yl]acetic acid involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property makes it useful in bioconjugation and labeling studies. The pyrrolidine ring can interact with various enzymes and receptors, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-carboxylic acid: A simpler analog with similar structural features but lacking the azido group.

    4-Azidobutanoic acid: Contains the azido group but lacks the pyrrolidine ring.

    Proline derivatives: Share the pyrrolidine ring structure but have different functional groups.

Uniqueness

2-[1-(4-Azidobutanoyl)pyrrolidin-2-yl]acetic acid is unique due to the combination of the azido group and the pyrrolidine ring, which imparts distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

2-[1-(4-azidobutanoyl)pyrrolidin-2-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O3/c11-13-12-5-1-4-9(15)14-6-2-3-8(14)7-10(16)17/h8H,1-7H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCQFQDWXUHEQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CCCN=[N+]=[N-])CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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